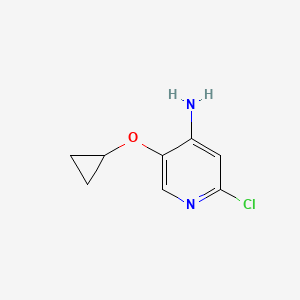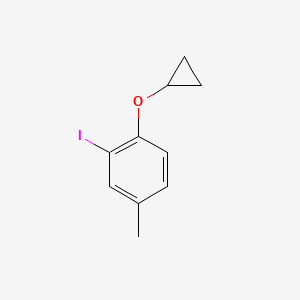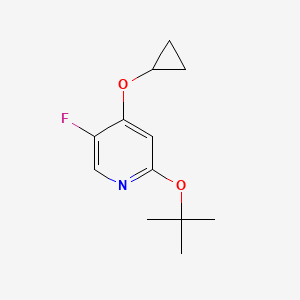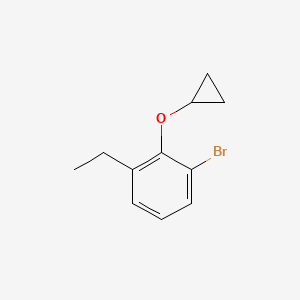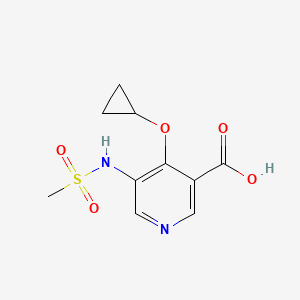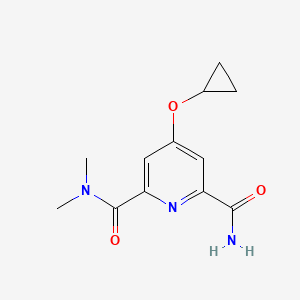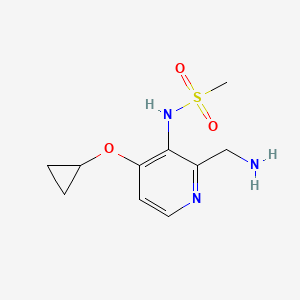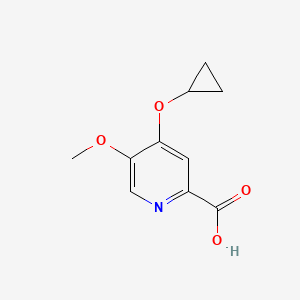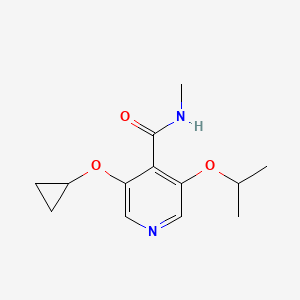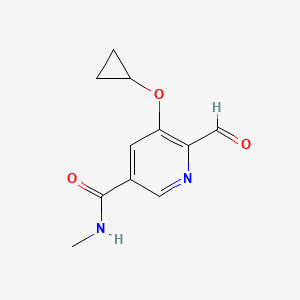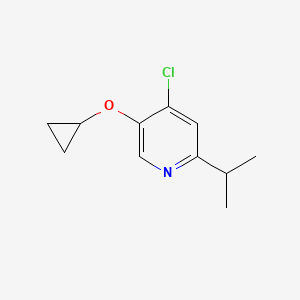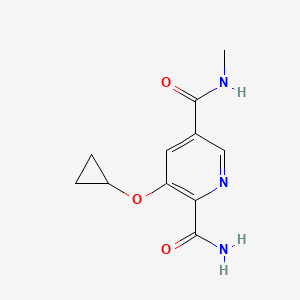
3-Cyclopropoxy-5-ethyl-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-ethyl-N-methylpyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the third position, an ethyl group at the fifth position, and a methylamino group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethyl-N-methylpyridin-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, such as 2-aminopyridine, the ethyl and cyclopropoxy groups can be introduced through alkylation reactions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.
N-Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3-cyclopropoxy-5-ethylpyridine-2-carboxylic acid.
Reduction: Formation of 3-cyclopropoxy-5-ethyl-N-methylpiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-ethyl-N-methylpyridin-2-amine is not fully elucidated, but it is believed to interact with specific molecular targets in the body, such as enzymes or receptors. The cyclopropoxy and ethyl groups may enhance its binding affinity and specificity for these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine: Similar structure but with the amino group at the fourth position.
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Another pyridine derivative with different substituents.
Uniqueness: 3-Cyclopropoxy-5-ethyl-N-methylpyridin-2-amine is unique due to the specific combination of substituents on the pyridine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-ethyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c1-3-8-6-10(14-9-4-5-9)11(12-2)13-7-8/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
CRVMCCBMQIAGBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


